N-[(4-phenyl-1,2,4-triazol-3-yl)methyl]-3,4-dihydro-2H-chromene-4-carboxamide
Description
N-[(4-phenyl-1,2,4-triazol-3-yl)methyl]-3,4-dihydro-2H-chromene-4-carboxamide is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, a phenyl group, and a chromene moiety.
Properties
IUPAC Name |
N-[(4-phenyl-1,2,4-triazol-3-yl)methyl]-3,4-dihydro-2H-chromene-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2/c24-19(16-10-11-25-17-9-5-4-8-15(16)17)20-12-18-22-21-13-23(18)14-6-2-1-3-7-14/h1-9,13,16H,10-12H2,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNDZNYAEPSJBDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1C(=O)NCC3=NN=CN3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-phenyl-1,2,4-triazol-3-yl)methyl]-3,4-dihydro-2H-chromene-4-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a [3+2] cycloaddition reaction between an azide and an alkyne.
Attachment of the Phenyl Group: The phenyl group can be introduced through a nucleophilic substitution reaction using a phenyl halide and a suitable nucleophile.
Formation of the Chromene Moiety: The chromene ring can be synthesized through a cyclization reaction involving a suitable precursor such as a phenol and an aldehyde.
Coupling of the Triazole and Chromene Units: The final step involves the coupling of the triazole and chromene units through an amide bond formation reaction using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts .
Chemical Reactions Analysis
Types of Reactions
N-[(4-phenyl-1,2,4-triazol-3-yl)methyl]-3,4-dihydro-2H-chromene-4-carboxamide can undergo various types of chemical reactions, including:
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: KMnO4, H2O2, and other oxidizing agents under acidic or basic conditions.
Reduction: NaBH4, LiAlH4, and other reducing agents under anhydrous conditions.
Substitution: Phenyl halides, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[(4-phenyl-1,2,4-triazol-3-yl)methyl]-3,4-dihydro-2H-chromene-4-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes.
Pathways Involved: It can interfere with various signaling pathways, leading to the inhibition of cell proliferation, induction of apoptosis, and disruption of microbial cell walls.
Comparison with Similar Compounds
N-[(4-phenyl-1,2,4-triazol-3-yl)methyl]-3,4-dihydro-2H-chromene-4-carboxamide can be compared with other similar compounds to highlight its uniqueness:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
